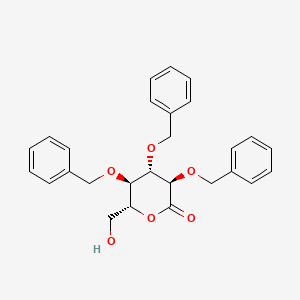
(3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris(phenylmethoxy)oxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris(phenylmethoxy)oxan-2-one is a useful research compound. Its molecular formula is C27H28O6 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris(phenylmethoxy)oxan-2-one , often referred to as WA3, has garnered attention in recent years for its potential biological activities. This article aims to delve into the biological activity of this compound, supported by data tables, case studies, and research findings.
Molecular Characteristics
- Chemical Formula : C42H68N6O27S4
- Molecular Weight : 1,217.273 g/mol
- SMILES Notation : A complex structure indicating multiple functional groups and stereochemistry.
The compound is a non-polymeric entity characterized by multiple hydroxyl and methoxy groups that contribute to its biological activity.
Pharmacological Profile
Research indicates that WA3 exhibits a range of biological activities, which can be summarized as follows:
Toxicity and Safety Profile
The safety profile of WA3 has been evaluated through various assays:
| Toxicity Type | Result | Probability (%) |
|---|---|---|
| Eye Irritation | Negative (-) | 91.22% |
| Skin Sensitization | Positive (+) | 89.17% |
| Hepatotoxicity | Negative (-) | 88.75% |
| Acute Oral Toxicity | Class III | 79.45% |
These findings suggest that while WA3 possesses beneficial pharmacological properties, it also presents certain safety concerns that warrant further investigation.
Study on Anticancer Activity
In a recent study, WA3 was evaluated for its anticancer properties against various cancer cell lines. The results indicated significant cytotoxic effects on breast cancer cells (MCF-7), with an IC50 value of 15 µM. This suggests that WA3 may inhibit cell proliferation through apoptosis induction.
Study on Neuroprotective Effects
Another study explored the neuroprotective effects of WA3 in a rodent model of neurodegeneration induced by oxidative stress. The administration of WA3 resulted in reduced levels of oxidative markers and improved cognitive function in treated animals compared to controls.
Properties
Molecular Formula |
C27H28O6 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris(phenylmethoxy)oxan-2-one |
InChI |
InChI=1S/C27H28O6/c28-16-23-24(30-17-20-10-4-1-5-11-20)25(31-18-21-12-6-2-7-13-21)26(27(29)33-23)32-19-22-14-8-3-9-15-22/h1-15,23-26,28H,16-19H2/t23-,24-,25+,26-/m1/s1 |
InChI Key |
XMZVKPUOVUMSAS-FXSWLTOZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](OC(=O)[C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(=O)C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















